1,2-Dimethyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features two methyl groups, a nitro group, and an amine group attached to the imidazole ring, which contributes to its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
The compound is classified under imidazoles, which are known for their biological activity and are commonly utilized in various chemical syntheses. Its chemical structure can be denoted by the molecular formula and a molecular weight of approximately . The compound's CAS number is 21677-57-6, facilitating its identification in chemical databases.
The synthesis of 1,2-dimethyl-4-nitro-1H-imidazol-5-amine can be achieved through several methods:
The molecular structure of 1,2-dimethyl-4-nitro-1H-imidazol-5-amine can be described using various structural representations:
YRIUSIIUDRNFEG-UHFFFAOYSA-N
CC1=NC(=C(N1C)N)[N+](=O)[O-]
This structure reveals the presence of a nitro group that significantly influences the compound's reactivity and biological properties .
The mechanism of action for 1,2-dimethyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to antimicrobial effects. Additionally, this compound may inhibit specific enzymes or disrupt cellular processes, enhancing its potential therapeutic applications .
These properties are influenced by the compound's heterocyclic structure and functional groups, which enhance its reactivity and solubility characteristics .
Nitroheterocyclic compounds emerged as therapeutic agents in the mid-20th century, with nitroimidazoles constituting a pharmacologically significant subclass. The discovery of azomycin (2-nitroimidazole) in 1953 marked the inception of this antibiotic class, revealing broad-spectrum activity against anaerobic pathogens. This breakthrough spurred systematic exploration of nitroimidazole derivatives, exemplified by the development of dimetridazole (1,2-dimethyl-5-nitroimidazole) for veterinary antiprotozoal applications [6]. The strategic incorporation of electron-withdrawing nitro groups at C4 positions and nucleophilic amino groups at C5 created unique electronic profiles that enhanced bioreductive activation – a mechanism leveraged in hypoxic-targeting therapeutics [5].
Table 1: Evolution of Nitroimidazole Therapeutics
Time Period | Development Milestone | Representative Compound |
---|---|---|
1953 | Isolation of natural nitroimidazole | Azomycin (2-nitroimidazole) |
1960s | Synthetic veterinary antiprotozoals | Dimetridazole (1,2-dimethyl-5-nitroimidazole) |
1970s-1980s | Human antimicrobial agents | Metronidazole, Tinidazole |
1990s-Present | Hypoxia-targeting nitroheterocycles | 1,2-dimethyl-4-nitro-1H-imidazol-5-amine (NSC 342711) |
The compound 1,2-dimethyl-4-nitro-1H-imidazol-5-amine (CAS 21677-57-6) entered scientific literature as NSC 342711 during the National Cancer Institute's nitroheterocyclic screening initiatives [5]. Its structural distinction lies in the ortho-positioned electron-donating amino group and electron-withdrawing nitro group on the imidazole ring – an arrangement facilitating tautomerism and redox versatility absent in early nitroimidazoles. This electronic configuration underpins its research utility in probing hypoxia-selective cytotoxicity mechanisms beyond conventional antimicrobial applications [5].
Positional isomerism in nitroimidazole derivatives critically determines electronic distribution, tautomeric behavior, and biological interactions. The compound 1,2-dimethyl-4-nitro-1H-imidazol-5-amine exemplifies this structure-activity relationship through its C4-nitro/C5-amine substitution pattern. Quantum mechanical analyses reveal that the ortho-disposition of these functional groups enables intramolecular hydrogen bonding, stabilizing the nitroso-intermediate during bioreduction [5]. This contrasts sharply with isomer 1,2-dimethyl-5-nitro-1H-imidazol-4-amine (CAS 21677-56-5), where the meta-oriented substituents exhibit diminished electronic coupling [3] [4].
Table 2: Structural and Electronic Comparison of Imidazole Isomers
Compound | CAS Registry | Substitution Pattern | LogP* | Dipole Moment |
---|---|---|---|---|
1,2-dimethyl-4-nitro-1H-imidazol-5-amine | 21677-57-6 | 4-NO2, 5-NH2 | 0.32 | 7.2 D |
1,2-dimethyl-5-nitro-1H-imidazol-4-amine | 21677-56-5 | 5-NO2, 4-NH2 | 0.41 | 6.8 D |
1,2-dimethyl-4-nitro-1H-imidazole | 13230-04-1 | 4-NO2 | 1.16 | 5.1 D |
5-Amino-1-methyl-4-nitroimidazole | 4531-54-8 | 1-CH3, 4-NO2, 5-NH2 | -0.24 | 8.5 D |
*Calculated octanol-water partition coefficient
The methyl substituents at N1 and C2 further modulate steric and electronic properties. N-methylation eliminates tautomerism at the imidazole ring, while the C2-methyl group enhances lipophilicity and sterically shields the N3 position. This configuration creates a π-deficient heterocyclic system where the nitro group exhibits enhanced electrophilicity, evidenced by LUMO energies approximately 1.5 eV lower than analogous unmethylated nitroimidazoles [8]. These electronic characteristics promote selective reduction in low-oxygen environments, positioning 1,2-dimethyl-4-nitro-1H-imidazol-5-amine as a versatile pharmacophore for hypoxia-selective drug delivery systems [1] [5].
The resurgence of nitroimidazole research focuses on addressing three critical challenges:
Table 3: Synthetic Approaches to 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine
Method | Starting Material | Key Steps | Yield (%) | Reference |
---|---|---|---|---|
Direct nitration | 5-Amino-1,2-dimethylimidazole | HNO3/Ac2O at 0°C | 65 | [8] |
Reductive amination | 4-Nitro-1H-imidazole-5-carbaldehyde | 1) Methylation 2) Reductive amination | 52 | [8] |
Microwave-assisted | 2-Amino-4-nitroimidazole | N-Methylation → Dimethylation | 78 | [9] |
Catalytic hydrogenation | 5-Nitro-1H-imidazole-4-carbonitrile | 1) Dimethylation 2) Hydrogenation | 85 | [1] |
Synthetic chemistry innovations address the scaffold's inherent instability under alkaline conditions. Microwave-assisted methods achieve 78% yield reduction in reaction times, while catalytic systems employing Er(OTf)3 enhance regioselectivity during methylation steps [9]. Recent advances exploit the C5-amino group for selective derivatization, generating carbamates, amides, and Schiff bases that modulate solubility and biodistribution profiles. These molecular hybrids show promise in overcoming the blood-brain barrier for central nervous system applications [1] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: